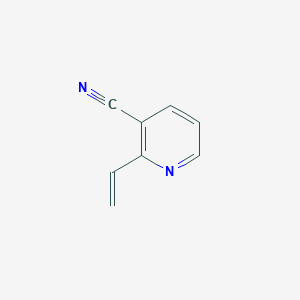

2-Ethenylpyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

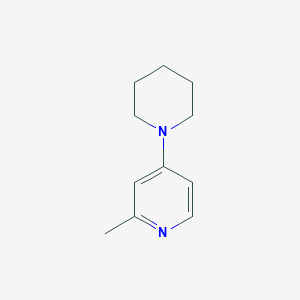

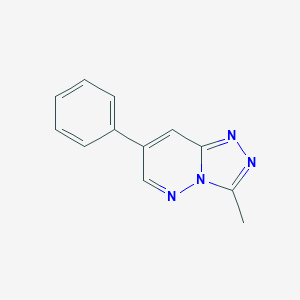

2-Ethenylpyridine-3-carbonitrile, also known as 2-vinylnicotinonitrile, is a chemical compound with the CAS Number: 100949-39-1 . It has a molecular weight of 130.15 . The compound is usually in powder form .

Synthesis Analysis

A novel efficient one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been described . The method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions to give the title compounds in good to high yields .Physical And Chemical Properties Analysis

2-Ethenylpyridine-3-carbonitrile is a powder . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Photocatalytic CO2 Reduction

A study on the mechanism of photocatalytic CO2 reduction by Re(bpy)(CO)3Cl highlights the potential of catalytic systems in converting CO2 to valuable compounds like carbon monoxide, underlining the role of specific catalysts and sacrificial reductants in these reactions (Schneider et al., 2016). Such processes are significant for their contribution to sustainable energy solutions by utilizing CO2, a major greenhouse gas.

3D Printing Technologies

Innovations in vat photopolymerization 3D printing techniques have been achieved through the development of new bimolecular photoinitiating systems using 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives. These systems exhibit remarkable reactivity under both UV-A and visible light, offering advancements in rapid prototyping and manufacturing processes (Fiedor et al., 2020).

Electrochemical and Photocatalytic Applications

Research into the electrocatalytic and photocatalytic reduction of carbon dioxide using rhenium(I) complexes, including those related to 2-Ethenylpyridine-3-carbonitrile, underscores the potential of these complexes in facilitating CO2 to CO conversion. Such studies contribute to the broader field of carbon capture and utilization, offering pathways to reduce atmospheric CO2 levels and produce valuable chemical feedstocks (Portenkirchner et al., 2012).

Optical and Electronic Properties

Investigations into the optical and electronic properties of derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have implications for organic–inorganic photodiode fabrication. These studies explore the potential of such derivatives in improving the performance and efficiency of photovoltaic devices, contributing to the advancement of solar energy technologies (Zeyada et al., 2016).

Safety and Hazards

The compound is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Direcciones Futuras

There are several potential future directions for research on 2-Ethenylpyridine-3-carbonitrile. For example, a catalyst-free three-component synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles under solvent-free conditions has been described , which could be further explored. Additionally, the applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile sensors for monitoring different types of photopolymerization processes has been studied , suggesting potential applications in this area.

Propiedades

IUPAC Name |

2-ethenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-8-7(6-9)4-3-5-10-8/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNWOZPTLQJAOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethenylpyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)

![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)